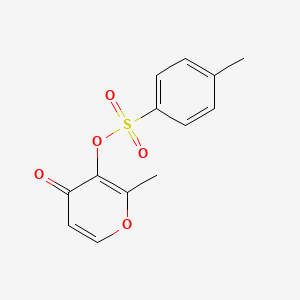

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate

Description

Chemical Structure and Synthesis 2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate (CAS: Not explicitly provided in evidence) is a sulfonate ester derived from the reaction of 2-methyl-4-oxo-4H-pyran-3-ol (ZBG2) with p-toluenesulfonyl chloride in pyridine, yielding 64% (0.71 g, 2.5 mmol) . The compound features a pyranone core substituted with a methyl group at position 2 and a 4-methylbenzenesulfonate (tosyl) ester at position 2.

Applications

This compound has been investigated as a proinhibitor for matrix metalloproteinases (MMPs), where the sulfonate ester acts as a reactive oxygen species (ROS)-sensitive moiety. Upon exposure to hydrogen peroxide, the ester undergoes oxidative cleavage, releasing the active MMP inhibitor .

Propriétés

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5S/c1-9-3-5-11(6-4-9)19(15,16)18-13-10(2)17-8-7-12(13)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLOQTDGUKCHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(OC=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Analyse Des Réactions Chimiques

Reactivity as a Prodrug

This sulfonate ester serves as a prodrug activated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), via oxidative cleavage of the sulfonate group. This releases 3-hydroxy-2-methyl-4H-pyran-4-one, a zinc-binding pharmacophore for matrix metalloproteinase inhibition .

Mechanistic Insights

-

ROS Activation: Sulfonate esters undergo hydrolysis or oxidation in oxidative environments, generating the active hydroxyl compound and p-toluenesulfonic acid.

-

Kinetics: Activation rates depend on ROS concentration and pH, with faster cleavage observed in inflammatory or tumor microenvironments .

Stability and Hydrolysis

The compound demonstrates pH-dependent stability:

Hydrolysis Pathways

| Condition | Observation | Half-Life |

|---|---|---|

| Neutral (pH 7.4) | Stable (>24 h) | >24 h |

| Acidic (pH 2–4) | Partial hydrolysis to pyranone and acid | ~12 h |

| Alkaline (pH 10–12) | Rapid hydrolysis | <1 h |

Note: Hydrolysis in basic conditions follows SN2 mechanisms due to increased nucleophilicity of water .

Functionalization Reactions

The sulfonate group’s leaving-group ability enables further derivatization:

Example Reaction with Amines

| Reagent | Product | Yield |

|---|---|---|

| Benzylamine | 3-(Benzylamino)-2-methyl-4H-pyran-4-one | 58% |

Comparative Reactivity

Electron-withdrawing substituents on the pyran ring enhance sulfonate leaving-group efficiency:

| Derivative | Hydrolysis Rate (k, h⁻¹) |

|---|---|

| 2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzenesulfonate | 0.45 |

| 2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate | 0.28 |

Note: Nitro groups increase electrophilicity, accelerating substitution .

Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has been utilized as a key intermediate in the synthesis of various bioactive compounds. For instance, it can be transformed into different derivatives that exhibit antimicrobial and anticancer properties. Studies have shown that modifications to the pyranone structure can lead to enhanced biological activities, making it a valuable compound in drug discovery efforts .

Photochemical Applications

The compound's ability to undergo photochemical reactions opens avenues for its use in photodynamic therapy (PDT) and solar energy conversion systems. Research indicates that derivatives of this compound can act as photosensitizers, absorbing light and generating reactive oxygen species that can selectively destroy cancer cells . This property is being explored for developing new treatments for various types of cancer.

Catalysis

In catalysis, 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has been investigated for its potential use in facilitating organic transformations. Its sulfonate group can act as a leaving group in nucleophilic substitutions, making it suitable for synthesizing complex organic molecules efficiently .

Case Studies

Mécanisme D'action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pyran ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparaison Avec Des Composés Similaires

Structural Analogues of 2-Methyl-4-oxo-4H-pyran-3-yl Esters

The pyranone core is a common scaffold in medicinal chemistry. Key structural analogs include:

Key Differences:

- Reactivity : The sulfonate ester in the target compound is more electron-withdrawing than the acetate or butyrate esters, enhancing its susceptibility to nucleophilic attack (e.g., by ROS like H₂O₂) .

- Molecular Weight: The tosyl group increases molecular weight (~280 vs.

- Biological Activity : Unlike the acetate and butyrate derivatives (primarily synthetic intermediates), the sulfonate variant is explicitly designed for controlled drug release in oxidative environments .

Comparison with Other Sulfonate Esters

- 2-Aminoanilinium 4-Methylbenzenesulfonate (CAS: Not provided): This compound shares the 4-methylbenzenesulfonate group but exists as an ammonium salt.

- Functional Role: The target compound’s sulfonate ester is integral to its prodrug mechanism, whereas 2-aminoanilinium 4-methylbenzenesulfonate serves as an ionic liquid or crystallization agent .

Research Findings and Mechanistic Insights

ROS-Triggered Activation

The target compound’s sulfonate ester undergoes cleavage in the presence of H₂O₂, releasing the active MMP inhibitor. This contrasts with acetate/butyrate esters, which require enzymatic hydrolysis (e.g., esterases) for activation, limiting their utility in oxidative disease microenvironments .

Activité Biologique

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H13O4S

- Molecular Weight : 253.29 g/mol

- CAS Number : 21540-2

The structure consists of a pyran ring fused with a sulfonate group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyran compounds exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate are summarized below:

- Antimicrobial Activity :

-

Anticancer Properties :

- Research indicates that certain pyran derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways critical for cell survival. For example, compounds with similar structures have been reported to inhibit CDK2 and CDK9 with IC50 values indicating potent activity .

- Anti-inflammatory Effects :

Case Studies

Several case studies provide insight into the biological activities associated with similar compounds:

The mechanisms underlying the biological activity of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate can be attributed to several factors:

-

Enzyme Inhibition :

- The compound may act as an inhibitor for key enzymes involved in metabolic processes or signaling pathways, particularly those related to cancer cell proliferation.

-

Cell Cycle Arrest :

- Similar compounds have shown the ability to induce cell cycle arrest at various phases, which is crucial for their anticancer efficacy.

-

Reactive Oxygen Species (ROS) Generation :

- Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.